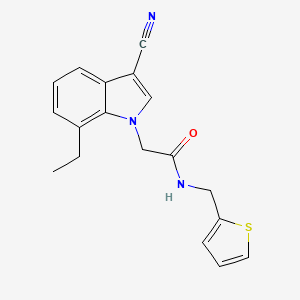![molecular formula C16H18N2O4S B5868042 N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)
N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide compounds, including N2-[(2-methoxy-5-methylphenyl)sulfonyl]-N2-phenylglycinamide, involves multiple steps that typically start from basic sulfonamide or sulfonyl chloride precursors. Compounds are designed to enhance antimicrobial activities, with structural modifications aimed at increasing efficacy against a range of bacteria and fungi. Spectral methods such as IR, ^1H NMR, ^13C NMR, and LCMS characterize the chemical structures of the synthesized compounds, ensuring their identity and purity before further testing (Patil et al., 2010).
Molecular Structure Analysis
Molecular structure analysis, especially for sulfonamide compounds, is critical in understanding the compound's potential interactions and stability. X-ray crystallography and docking studies provide insight into the molecular conformation and potential binding sites, which is crucial for drug design and development. The molecular structure is determined by factors such as the sulfonyl group positioning and the nature of the substituents, which affect the compound's overall properties and activity (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactions involving N2-[(2-methoxy-5-methylphenyl)sulfonyl]-N2-phenylglycinamide focus on its reactivity under various conditions. Sulfonamides undergo reactions such as hydrolysis without significant racemization, maintaining their stereochemical integrity. This property is vital for preserving the biological activity of the compound in synthetic pathways (Okuyama et al., 1990).
Propiedades
IUPAC Name |
2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-8-9-14(22-2)15(10-12)23(20,21)18(11-16(17)19)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLSSRZCYDILMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5867992.png)
![ethyl {2-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5867999.png)
![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4,6-dimethyl-5-pyrimidinyl}ethanone](/img/structure/B5868002.png)

![2-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5868013.png)



![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)



![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5868063.png)